molecular formula C26H25NO5 B613477 Fmoc-D-Thr(Bzl)-OH CAS No. 131545-63-6

Fmoc-D-Thr(Bzl)-OH

Cat. No.: B613477
CAS No.: 131545-63-6
M. Wt: 431,48 g/mole
InChI Key: UCDMMWCWPVCHLL-BXKMTCNYSA-N
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Description

Fmoc-D-Thr(Bzl)-OH is a fluoromethyloxycarbonyl (Fmoc)-protected D-threonine derivative with a benzyl (Bzl) group protecting the hydroxyl side chain. Its molecular formula is C₂₆H₂₅NO₅, with a molecular weight of 431.5 g/mol (CAS: 117872-75-0 for the L-form; the D-form is its enantiomer) . This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing D-configured threonine residues into peptide sequences. The Fmoc group provides alkali-labile protection for the α-amino group, while the Bzl group stabilizes the hydroxyl side chain during synthesis. Its applications span drug discovery, glycopeptide engineering, and materials science, where stereochemical control and side-chain stability are paramount.

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMMWCWPVCHLL-BXKMTCNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679794
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131545-63-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131545-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation of D-Threonine

Reagents :

  • D-Threonine (1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Sodium hydroxide (2.0 equiv)

  • Dioxane/water (1:1 v/v)

Procedure :

  • Dissolve D-threonine in dioxane/water.

  • Cool to 0°C and add benzyl bromide dropwise.

  • Stir at room temperature for 12 hours.

  • Acidify with HCl to pH 2–3 and extract with ethyl acetate.

  • Dry over Na₂SO₄ and evaporate to obtain D-Thr(Bzl)-OH.

Yield : 75–85%.

Fmoc Protection of D-Thr(Bzl)-OH

Reagents :

  • D-Thr(Bzl)-OH (1 equiv)

  • Fmoc-Cl (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous THF

Procedure :

  • Dissolve D-Thr(Bzl)-OH in THF under nitrogen.

  • Add DIPEA and Fmoc-Cl sequentially at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 80–90%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, Fmoc aromatic), 7.40–7.25 (m, benzyl aromatic), 5.10 (s, Bzl-CH₂), 4.45 (m, α-H), 1.25 (d, Thr-CH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ = 431.48 (theoretical 431.48).

Comparative Solubility Data

SolventSolubility (mg/mL)
Dimethylformamide50–60
Dichloromethane10–15
Water<1

Data adapted from stock solution preparation guidelines.

Optimization and Challenges

Racemization Mitigation

The D-configuration must be preserved during synthesis. Key strategies include:

  • Using low temperatures (0–5°C) during Fmoc protection.

  • Avoiding prolonged exposure to bases like DIPEA.

Alternative Protecting Groups

While Bzl is common, tert-butyl (tBu) protection offers advantages in acid stability but requires harsher cleavage conditions (e.g., 95% TFA).

Applications in Peptide Synthesis

This compound is widely used in SPPS for:

  • Antimicrobial Peptides : D-amino acids enhance proteolytic resistance.

  • GPCR-Targeting Peptides : Improved receptor binding affinity due to stereochemical control.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield and reduce racemization. Typical parameters:

  • Residence Time : 30 minutes.

  • Throughput : 1–5 kg/day .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Thr(Bzl)-OH undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Piperidine or hydrazine can be used to remove the Fmoc group.

    Substitution: Benzyl halides or other suitable electrophiles are used in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as deprotected amino acids, oxidized benzyloxy derivatives, and substituted products.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Thr(Bzl)-OH is predominantly used in solid-phase peptide synthesis due to its compatibility with Fmoc chemistry, which is favored for its mild deprotection conditions compared to other methods like Boc chemistry. This allows for the synthesis of complex peptides without significant racemization or side reactions.

Advantages of Fmoc Chemistry :

  • Milder Conditions : Reduces the risk of degradation for sensitive amino acids.
  • High Yield : Improved yields in synthesizing challenging peptides, such as those containing multiple tryptophan residues .

Development of Therapeutic Peptides

Peptides synthesized using this compound have shown promise in drug development, particularly in creating inhibitors for various biological targets. For instance, studies have demonstrated that modified peptides can exhibit enhanced biological activity, making them suitable candidates for therapeutic applications.

Case Study: Cancer Therapeutics
A study explored the synthesis of selective inhibitors targeting Polo-like kinase 1 using this compound as a building block. These inhibitors were designed to disrupt cancer cell proliferation effectively .

Protein Engineering

This compound facilitates the design of proteins with specific functionalities by allowing researchers to incorporate unique amino acid sequences into proteins. This capability is vital for developing proteins with tailored properties for research and therapeutic use.

Peptide Drug Design

The incorporation of this compound into peptide sequences has been linked to improved pharmacokinetic profiles, including increased stability and bioavailability. This makes it an attractive option for designing peptide-based drugs that require prolonged action within biological systems.

Comparative Analysis of Peptide Synthesis Techniques

The following table summarizes key differences between Fmoc-based and Boc-based peptide synthesis methods:

FeatureFmoc ChemistryBoc Chemistry
Deprotection ConditionsMild (base treatment)Harsh (strong acid treatment)
Racemization RiskLowerHigher
Yield PotentialHigher for sensitive peptidesLower for sensitive peptides
Compatibility with Sensitive Amino AcidsHighModerate

Mechanism of Action

The mechanism of action of Fmoc-D-Thr(Bzl)-OH involves its interaction with specific molecular targets. The Fmoc group protects the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and other proteins to exert its effects.

Comparison with Similar Compounds

Fmoc-D-Thr(Bzl)-OH belongs to a family of Fmoc-protected threonine and serine derivatives. Below, we compare its properties with structurally and functionally related compounds, focusing on reactivity, stereochemical stability, and synthetic challenges .

Structural Analogs and Reactivity
Compound Protecting Group(s) Relative Coupling Rate (vs. Thr) Epimerization (%) Key Observations
This compound Bzl (side chain) Not explicitly reported <0.2 (estimated) High steric hindrance; stable in SPPS
Fmoc-Thr(Trt)-OH Trityl (Trt) 1.00 (reference) 4.0 Moderate coupling efficiency
Fmoc-D-Thr(Trt)-OH Trityl (Trt) ~1.00 4.0 Significant epimerization risk
Fmoc-D-Thr(Ac₃GalNAcα)-OH Acetylated GalNAc 0.90 ± 0.02 <0.2 Minimal epimerization; glycosylation-friendly
Fmoc-D-Thr(Ac₃GlcNAcβ)-OH Acetylated GlcNAc 1.01 ± 0.04 N/A Prone to β-elimination (92.4% yield)
Fmoc-D-Thr(But)-OH tert-Butyl (But) Not reported <0.2 Acid-labile; compatible with Fmoc SPPS

Key Findings :

  • Coupling Efficiency : this compound’s bulky Bzl group may reduce coupling rates compared to Trt-protected analogs, though exact data are unavailable. Glycosylated derivatives (e.g., Ac₃GalNAcα) exhibit lower coupling rates (0.90 vs. 1.00 for Thr(Trt)), likely due to steric effects .
  • Epimerization : Unlike Fmoc-D-Thr(Trt)-OH (4% epimerization), Bzl and Ac₃GalNAcα groups suppress racemization (<0.2%), critical for chiral integrity .
  • Side Reactions : Fmoc-D-Thr(Ac₃GlcNAcβ)-OH undergoes β-elimination (92.4% yield), whereas Bzl and But groups enhance stability .
Stereochemical Stability
  • D vs. L Configurations: D-amino acids like this compound resist enzymatic degradation, enhancing peptide bioavailability. However, their synthesis requires stringent chiral purity control. For example, Fmoc-L-His(Trt)-OH contains ≤0.2% D-isomer when purified via reverse-phase HPLC .
  • Detection Methods : Advanced techniques (e.g., Chiral MX(2)-RH columns) quantify enantiomeric impurities, ensuring ≥98% purity for this compound analogs .
Solubility and Purification
  • Solubility : this compound requires polar aprotic solvents (e.g., DMF, NMP) for SPPS, similar to Fmoc-Thr(Trt)-OH. Glycosylated variants (e.g., Ac₃GalNAcα) may exhibit reduced solubility due to hydrophilic modifications .
  • Purification : Reverse-phase HPLC and silica-gel chromatography are standard. Compounds like Fmoc-Arg(Pbf)-OH (93% coupling yield) demonstrate optimized purification protocols for sterically hindered residues .

Biological Activity

Fmoc-D-Thr(Bzl)-OH, or 9-fluorenylmethyloxycarbonyl-D-threonine benzyl ester, is a protected amino acid commonly used in solid-phase peptide synthesis (SPPS). Its structural configuration allows for specific interactions in biological systems, making it an important compound in peptide chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, applications, and case studies highlighting its effects.

This compound features a threonine backbone with a benzyl protecting group on the hydroxyl side chain. The Fmoc group facilitates the protection of the amine during synthesis, while the benzyl group protects the hydroxyl group, allowing for selective reactions.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₅N₁O₃
Molecular Weight273.37 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO, DMF
AppearanceWhite to off-white powder

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Threonine : The hydroxyl group is protected using benzyl chloride in the presence of a base.
  • Fmoc Protection : The amine group is protected with Fmoc using standard coupling reagents such as HATU.
  • Purification : The product is purified via HPLC to ensure high purity for biological assays.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives containing threonine exhibit varying degrees of antimicrobial properties. For example, peptides synthesized with this compound have been tested against Gram-negative bacteria, revealing significant inhibitory effects at specific concentrations .
  • Cytotoxicity Studies : Research indicates that threonine-containing peptides can enhance the cytotoxic effects of chemotherapeutic agents. In vitro studies demonstrated that conjugates formed with this compound exhibited improved cellular uptake and cytotoxicity against cancer cell lines compared to free drugs .

Table 2: Summary of Biological Activities

Study TypeFindings
AntimicrobialInhibition of Gram-negative bacteria
CytotoxicityEnhanced effects in cancer cell lines
Drug ConjugationImproved delivery and efficacy of chemotherapeutics

Case Studies

  • Antimicrobial Peptide Development : A study synthesized peptides incorporating this compound and evaluated their potency against various bacterial strains. Results indicated that modifications at the threonine position significantly affected antimicrobial activity, suggesting its importance in peptide design .
  • Peptide-MTX Conjugates : In research focused on methotrexate (MTX) delivery systems, this compound was utilized to enhance the solubility and bioavailability of MTX. The conjugates demonstrated superior intracellular uptake and cytotoxicity in resistant cancer cell lines compared to MTX alone .
  • Cyclodepsipeptide Synthesis : Another study explored the use of this compound in synthesizing cyclodepsipeptides, which showed promising results in terms of biological activity and structural stability .

Q & A

Q. What is the role of the Fmoc and Bzl groups in Fmoc-D-Thr(Bzl)-OH during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group of D-threonine, enabling stepwise solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group protects the hydroxyl side chain of threonine, preventing unwanted side reactions during coupling or deprotection steps. The Bzl group is stable under basic Fmoc deprotection conditions (e.g., piperidine) but can be selectively removed using hydrogenolysis or acidic conditions (e.g., HBr in TFA) .

Q. How should this compound be stored and handled to ensure stability?

Store the compound at –80°C for long-term stability (up to 6 months) or –20°C for short-term use (1 month). Prior to use, heat to 37°C and sonicate in DMSO (100 mg/mL solubility) to dissolve fully. Avoid moisture and direct light to prevent degradation of the Fmoc group .

Q. What are common solubility challenges for this compound, and how can they be addressed experimentally?

The compound is highly hydrophobic due to the aromatic Fmoc and Bzl groups. For in vitro studies, dissolve in DMSO (170.73 mM at 100 mg/mL) and dilute in aqueous buffers containing chaotropic agents (e.g., urea) or organic co-solvents (e.g., acetonitrile) to prevent aggregation. For in vivo formulations, use lipid-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How does the Bzl protecting group influence epimerization rates during peptide synthesis compared to Trt or Ac₃GalNAc groups?

The Bzl group’s steric bulk reduces but does not eliminate epimerization. For example, Fmoc-D-Thr(Trt)-OH exhibits ~4% epimerization under standard coupling conditions, while glycosylated derivatives like Fmoc-D-Thr(Ac₃GalNAcα)-OH show <0.2% due to steric hindrance. In contrast, β-linked glucosamine derivatives (e.g., Ac₃GlcNAcβ) undergo rapid β-elimination (92.4% byproduct), complicating synthesis .

Protecting Group Epimerization Rate Key Stability Notes
BzlModerate (~4%)Acid-labile, requires HBr/TFA
Trt~4%Removed with TFA/TIS
Ac₃GalNAcα<0.2%Glycosylation reduces reactivity

Q. What strategies minimize racemization during SPPS when using this compound?

  • Coupling Conditions : Use low-basicity activators (e.g., HATU/DIPEA) at 0–4°C to reduce base-induced racemization.
  • Deprotection : Limit piperidine exposure to ≤20% v/v and ≤30 min per cycle.
  • Side-Chain Protection : The Bzl group’s stability under basic conditions prevents premature deprotection, reducing side reactions .

Q. How can this compound be applied in fabricating bio-inspired nanostructures?

The Fmoc moiety promotes self-assembly via π-π stacking and hydrophobic interactions. When combined with D-threonine’s chirality, it forms helical nanofibers or hydrogels. Applications include drug delivery scaffolds (e.g., pH-responsive release) and enzyme-mimetic catalysts. Functionalization with Bzl enhances stability in physiological environments .

Q. What analytical methods validate the purity and stereochemical integrity of this compound post-synthesis?

  • HPLC-MS : Confirm molecular weight (583.7 g/mol) and purity (>98% by area-under-curve analysis).
  • Circular Dichroism (CD) : Verify D-configuration via distinct Cotton effects compared to L-isomers.
  • NMR : Analyze ¹H/¹³C spectra for absence of epimerization byproducts (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Methodological Guidelines

Q. How should researchers design experiments to compare this compound with other threonine derivatives in peptide synthesis?

  • Control Groups : Synthesize identical peptide sequences using L-Thr, D-Thr(Trt), and D-Thr(Ac₃GalNAcα) derivatives.
  • Metrics : Quantify coupling efficiency (via Kaiser test), epimerization rates (HPLC), and secondary structure (CD/Fourier-transform IR).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare group means (p < 0.05 significance) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of DMSO aerosols.
  • Waste Disposal : Neutralize acidic deprotection waste (e.g., TFA) with 10% sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. Why do some studies report conflicting epimerization rates for this compound?

Discrepancies arise from variations in:

  • Coupling Reagents : HATU vs. HBTU may alter activation efficiency.
  • Temperature : Elevated temperatures (>25°C) accelerate racemization.
  • Solvent Polarity : High DMSO concentrations destabilize the Fmoc group, increasing side reactions. Standardize protocols using PubChem-recommended conditions (e.g., 0.1 M in DMSO, 4°C coupling) for reproducibility .

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